2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(5,7-dihydroxy-2-oxochromen-4-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8O6/c12-6-3-7(13)11-5(1-9(14)15)2-10(16)17-8(11)4-6/h2-4,12-13H,1H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYIHVIEQRZMLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1O)C(=CC(=O)O2)CC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrophilic Aromatic Substitution
Using H₂O₂/Fe(II) systems under acidic conditions introduces hydroxyl groups at electron-rich positions:
Procedure
- Protect 7-hydroxyl as methyl ether (NaH/CH₃I in DMF).
- Treat with 30% H₂O₂ and FeSO₄·7H₂O (0.1 M in 1N H₂SO₄).
- Stir at 60°C for 24 hours.
- Deprotect with BBr₃ in CH₂Cl₂ (-78°C to RT).
Key Observations
Transition Metal-Catalyzed Hydroxylation
Pd(OAc)₂/PhI(OAc)₂ system in trifluoroacetic acid:
- Enables hydroxylation without protecting groups
- 55% conversion at 80°C (6 hours)
- Requires strict oxygen exclusion
Oxidation of 4-Methylcoumarin Derivatives
Sequential oxidation converts 4-methyl groups to carboxylic acids:
Stepwise Protocol
- KMnO₄ Oxidation :
- 4-Methylcoumarin (1 eq), KMnO₄ (3 eq), H₂O/acetone (3:1)
- 85°C, 5 hours → 85% 4-carboxycoumarin intermediate
- Selective Demethylation :
- BBr₃ (2.5 eq) in CH₂Cl₂, -78°C → RT
- Restores 5,7-dihydroxy groups (92% yield)
Advantages
- Avoids Pechmann condensation’s harsh acidic conditions
- Permits late-stage functionalization
Spectroscopic Characterization
Infrared Spectroscopy (IR)
- Lactone C=O : 1715–1705 cm⁻¹ (strong)
- COOH : 2500–3300 cm⁻¹ (broad), 1680 cm⁻¹ (C=O stretch)
- Aromatic C–O : 1260 cm⁻¹ (5-OH), 1245 cm⁻¹ (7-OH)
¹H-NMR (DMSO-d₆, 400 MHz)
- δ 6.21 (s, 1H, H-3)
- δ 6.85 (d, J=2.1 Hz, 1H, H-6)
- δ 6.91 (d, J=2.1 Hz, 1H, H-8)
- δ 3.72 (s, 2H, CH₂COOH)
- δ 12.3 (br s, 1H, COOH)
¹³C-NMR
- C-2: 160.9 ppm (lactone carbonyl)
- C-4: 113.4 ppm (quaternary, CH₂ attachment)
- COOH: 174.2 ppm
Stability and Purification Challenges
Degradation Pathways
- Photooxidation of dihydroxy groups → quinoid derivatives
- Lactone ring hydrolysis above pH 8 → open-chain dicarboxylic acid
Purification Techniques
- Size-Exclusion Chromatography : Sephadex LH-20, methanol eluent
- Countercurrent Chromatography : Hexane/EtOAc/MeOH/H₂O (5:5:5:5)
Table 2: Solubility Profile
| Solvent | Solubility (mg/mL) |
|---|---|
| DMSO | 45.2 |
| Methanol | 12.8 |
| Water (pH 2.5) | 3.1 |
Applications and Derivative Synthesis
The acetic acid moiety enables further functionalization:
- Amidation : 90% yield with HOBt/EDC coupling
- Esterification : BF₃·Et₂O catalyzed, 78% ethyl ester
- Metal Complexation : Forms stable Cu(II) complexes (λmax 420 nm)
Biological Relevance
Chemical Reactions Analysis
Types of Reactions
2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl group can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers and esters.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Alkyl halides or acyl chlorides are used in the presence of a base.
Major Products
Oxidation: Quinones.
Reduction: Dihydro derivatives.
Substitution: Ethers and esters.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid is with a molecular weight of 236.18 g/mol. Its structure features a chromone backbone with hydroxyl groups that contribute to its biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. A study evaluated the effects of various coumarin derivatives on cancer cell lines, revealing that this compound demonstrated cytotoxic effects against several types of cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of tumor growth through modulation of signaling pathways related to cell proliferation and survival .
Case Study:
A specific investigation into the compound's effect on breast cancer cell lines showed an IC50 value in the low micromolar range, indicating potent activity compared to standard chemotherapeutics .
Antioxidant Activity
The antioxidant potential of this compound has been explored due to its ability to scavenge free radicals. This property is crucial in protecting cells from oxidative stress-related damage, which is implicated in various diseases including cancer and neurodegenerative disorders.
Research Findings:
In vitro assays demonstrated that this compound significantly reduced oxidative stress markers in cell cultures exposed to oxidative agents .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has shown effectiveness in reducing inflammation markers in various animal models, suggesting potential therapeutic applications in treating inflammatory diseases.
Case Study:
In a recent animal study, administration of this compound resulted in decreased levels of pro-inflammatory cytokines and improved overall inflammatory responses .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, modulating their activity. Additionally, the compound can interact with cellular pathways involved in oxidative stress and inflammation, thereby exerting its biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Chromenone Derivatives
Hydroxyl vs. Methoxy Substitutions
- 2-(5,7-Dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetic acid (CAS: 855287-77-3) replaces hydroxyl groups with methoxy (-OMe) at positions 5 and 7 and introduces a methyl group at position 4. This substitution increases lipophilicity (predicted Log P ~2.0 vs.
- 2-(7-Hydroxy-2-oxo-2H-chromen-4-yl)acetic acid (CAS: 6950-82-9) lacks the 5-hydroxyl group, which may diminish antioxidant or metal-chelating activities compared to the dihydroxy target compound .
Positional Isomerism of Functional Groups
- 5,7-Dimethoxy-4-oxo-4H-chromene-2-carboxylic acid (CAS: N/A) shifts the carboxylic acid group to position 2 instead of 4.
Functional Group Modifications
Hydrazide Derivatives
- Derivatives such as (7-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid hydrazide replace the carboxylic acid with a hydrazide group (-CONHNH₂). This modification increases Log P values, enhancing intracellular penetration and reducing microbial resistance, as seen in antimicrobial studies .
Aromatic Substituents
- (2-Oxo-4-phenyl-2H-chromen-7-yl)oxyacetic acid (CAS: 329903-79-9) incorporates phenyl groups at positions 4 and 7, significantly boosting lipophilicity. Such derivatives are explored for anti-inflammatory applications, akin to felbinac (a biphenyl acetic acid NSAID) .
Solubility and Hydrogen Bonding
The target compound’s dihydroxy groups enhance water solubility via hydrogen bonding, whereas methoxy or phenyl substitutions (e.g., and ) prioritize lipid solubility. For instance:
| Compound | Substituents | Molecular Weight | Predicted Log P |
|---|---|---|---|
| Target compound (5864-00-6) | 5,7-diOH; 4-acetic acid | 250.2 | ~1.5 |
| 2-(5,7-Dimethoxy-4-methyl-2-oxo-...) | 5,7-diOMe; 4-Me | 278.26 | ~2.0 |
| 2-(7-Hydroxy-2-oxo-4-yl)acetic acid | 7-OH; 4-acetic acid | 220.18 | ~1.0 |
Biological Activity
2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid, often referred to as a derivative of coumarin, has garnered attention in various fields of biological research due to its potential pharmacological properties. This compound is known for its diverse biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by relevant data tables and research findings.
The molecular formula of this compound is , with a molecular weight of approximately 236.18 g/mol. The structure features a chromenone core with hydroxyl substituents that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C11H8O6 |
| Molecular Weight | 236.18 g/mol |
| CAS Number | 92422-76-9 |
Antimicrobial Activity
Research has demonstrated that this compound exhibits significant antimicrobial properties. A study conducted on various derivatives of this compound highlighted its effectiveness against several pathogenic bacteria.
Case Study: Antimicrobial Efficacy
A series of derivatives were synthesized and tested for their antimicrobial activity against common bacteria such as Staphylococcus pneumoniae, Pseudomonas aeruginosa, and Bacillus subtilis. The results indicated that certain derivatives showed high activity against Staphylococcus pneumoniae while having moderate effects on other bacteria.
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus pneumoniae | High |
| Pseudomonas aeruginosa | Moderate |
| Bacillus subtilis | Moderate |
| Salmonella panama | Low |
Antioxidant Properties
The antioxidant activity of this compound has been assessed through various assays. The compound demonstrated a strong ability to scavenge free radicals, which is crucial in preventing oxidative stress-related diseases.
Research Findings on Antioxidant Activity
In vitro studies revealed that the compound effectively reduced the levels of reactive oxygen species (ROS) in cellular models. This property is particularly relevant in the context of neuroprotection and anti-aging research.
Anti-inflammatory Effects
In addition to its antimicrobial and antioxidant properties, this compound has shown promising anti-inflammatory effects. Studies suggest that it inhibits pro-inflammatory cytokines and enzymes involved in the inflammatory response.
The anti-inflammatory action is primarily attributed to the modulation of signaling pathways such as NF-kB and MAPK pathways, leading to a decrease in the production of inflammatory mediators.
Q & A
Q. What are the standard synthetic routes for 2-(5,7-dihydroxy-2-oxo-2H-chromen-4-yl)acetic acid?
The synthesis typically involves a multi-step approach:
- Chromenone Core Formation : Condensation of substituted hydroxyacetophenone derivatives (e.g., 3,5-dihydroxyacetophenone) with ethyl acetoacetate under basic conditions (e.g., sodium ethoxide) to form the chromen-4-one scaffold .
- Acetic Acid Moiety Introduction : Alkylation or nucleophilic substitution at the 4-position of the chromenone core using bromoacetic acid derivatives, followed by acid hydrolysis to yield the final product .
- Purification : Column chromatography or recrystallization in ethanol/water mixtures to achieve >95% purity, verified via HPLC .
Q. What analytical techniques are used for structural characterization?
Key methods include:
- Spectroscopy :
- ¹H/¹³C NMR : Assign hydroxyl (δ 10-12 ppm), carbonyl (δ 170-180 ppm), and aromatic protons (δ 6-8 ppm) .
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1650–1750 cm⁻¹) functional groups .
Q. How is the compound’s stability assessed under experimental conditions?
- pH Stability : Incubate in buffers (pH 2–12) at 37°C for 24 hours, monitor degradation via HPLC. The compound shows instability in alkaline conditions (pH >10) due to deprotonation of hydroxyl groups .
- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition above 220°C, correlating with loss of hydroxyl and acetic acid moieties .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure refinement?
- Refinement Protocols : Use SHELXL with iterative cycles of least-squares minimization and electron density mapping to address disorder in hydroxyl or acetic acid groups .
- Validation Tools : Employ PLATON to check for missed symmetry or twinning. For example, hydrogen-bonding networks in the crystal lattice (e.g., O–H···O interactions between chromenone and acetic acid groups) may require anisotropic displacement parameter (ADP) adjustments .
- Case Study : In a triclinic crystal system (space group P₁), R-factor reduction from 0.08 to 0.04 was achieved by refining hydrogen atom positions using SHELXL’s riding model .
Q. How to address contradictions in biological assay results (e.g., cytotoxicity vs. antioxidant activity)?
- Orthogonal Assays : Compare results across multiple models (e.g., MCF-7 cells for cytotoxicity vs. DPPH/ABTS radical scavenging for antioxidant activity). Dose-dependent cytotoxicity (IC₅₀ = 50 µM) may mask antioxidant effects at lower concentrations (<10 µM) .
- Substituent Effects : Fluorine or trifluoromethyl groups on analogous chromenones alter electron density, impacting redox potential. For example, electron-withdrawing groups reduce antioxidant capacity but enhance receptor binding .
- Data Normalization : Use internal standards (e.g., ascorbic acid for antioxidants) to calibrate assay variability .
Q. What methodologies elucidate interactions with biological targets (e.g., enzymes)?
- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to COX-2 or AChE. The acetic acid moiety often participates in hydrogen bonding with catalytic residues (e.g., Arg120 in COX-2) .
- Kinetic Studies : Surface plasmon resonance (SPR) or stopped-flow spectroscopy to determine binding constants (Kₐ ~ 10⁴ M⁻¹s⁻¹) and inhibition mechanisms (competitive vs. non-competitive) .
- Mutagenesis Validation : Site-directed mutagenesis of key residues (e.g., Ser203 in AChE) confirms critical interactions predicted by docking .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
